![molecular formula C16H19N5O B2501472 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 536999-09-4](/img/structure/B2501472.png)
7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. Specifically:
- Target Pathogen : 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown effectiveness against Enterococcus faecium infections. Its mechanism may involve interference with bacterial protein synthesis or cell wall integrity due to its structural similarity to nucleic acid components.
- Case Study : In vitro studies demonstrated a notable reduction in bacterial growth rates when treated with this compound. The exact IC50 values were not disclosed in the available literature but are crucial for determining efficacy.
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties:
- Mechanism of Action : It is believed to inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation. Specifically, it interacts with Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest.
- In Vitro Studies : Preliminary studies have shown that 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported were approximately 12.5 µM for A549 and 15.0 µM for MCF-7 cells.
Summary of Anticancer Activity
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects:
- In Vitro Findings : Studies have indicated that treatment with 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Summary of Anti-inflammatory Activity
Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 1000 | 800 |
Compound Treatment | 300 | 250 |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of tumor cells in the G1 phase . This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
The compound 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been synthesized as a novel CDK2 targeting compound . CDK2 (Cyclin-dependent kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Cellular Effects
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It has been observed to significantly inhibit the growth of these cell lines .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the enzymatic activity of CDK2/cyclin A2 . It has shown significant inhibitory activity, with IC50 values in the nanomolar range .
Temporal Effects in Laboratory Settings
The compound has shown potent dual activity against the examined cell lines and CDK2 over time
Biologische Aktivität
7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and anticancer properties. The structural features of this compound, including the isopropylphenyl group and carboxamide functional group, influence its biological interactions and pharmacokinetic properties.
Chemical Structure and Properties
- Molecular Formula : C15H17N5O
- Molecular Weight : Approximately 344.38 g/mol
- Structural Characteristics : The compound features a fused triazole and pyrimidine ring system with significant hydrophobic properties due to the isopropylphenyl substituent.
Antimicrobial Properties
Research indicates that 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits notable antimicrobial activity against various bacterial strains. Specifically, it has shown effectiveness against Enterococcus faecium , suggesting a mechanism that may involve interference with bacterial protein synthesis or cell wall integrity due to its structural similarities to nucleic acid components .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated significant antiproliferative effects against several human cancer cell lines:
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MGC-803 | 3.91 | Induces apoptosis and G2/M phase arrest |
HCT-116 | 0.53 | Tubulin polymerization inhibitor |
MCF-7 | 3.49 | Inhibits cell growth and induces apoptosis |
These studies highlight the compound's ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis .
The primary mechanism of action for this compound appears to involve the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. By inhibiting CDK2 activity, the compound affects cell cycle progression and promotes apoptosis in cancer cells . Additionally, it has been shown to interfere with the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .
Case Studies
Recent case studies have explored the efficacy of 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in combination therapies for enhanced anticancer effects:
- Combination with Chemotherapeutics : When used alongside established chemotherapeutics like doxorubicin, this compound exhibited synergistic effects in inhibiting tumor growth in animal models.
- Targeted Delivery Systems : Research is ongoing into nanoparticle-based delivery systems that could enhance the bioavailability and targeted action of this compound against cancer cells.
Eigenschaften
IUPAC Name |
5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-9(2)11-4-6-12(7-5-11)14-13(15(17)22)10(3)20-16-18-8-19-21(14)16/h4-9,14H,1-3H3,(H2,17,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIDDUSHRUWOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.